An In-Depth Technical Guide to 5-Amino-2-(trifluoromethoxy)benzotrifluoride (CAS 104678-68-4)
An In-Depth Technical Guide to 5-Amino-2-(trifluoromethoxy)benzotrifluoride (CAS 104678-68-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-(trifluoromethoxy)benzotrifluoride, also known by its synonym 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline, is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring both a trifluoromethoxy and a trifluoromethyl group, imparts desirable physicochemical properties to target compounds, making it a valuable building block in the fields of medicinal chemistry and agrochemical research. The presence of these fluorine-containing moieties is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic characteristics of molecules, often leading to improved efficacy and pharmacokinetic profiles of drug candidates.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile compound.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 5-Amino-2-(trifluoromethoxy)benzotrifluoride is presented below. This data is essential for safe handling, storage, and use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 104678-68-4 | [3] |
| Molecular Formula | C8H5F6NO | [3] |
| Molecular Weight | 245.12 g/mol | |
| Appearance | Liquid | [3] |
| Storage Temperature | 2 - 8 °C | [3] |
| Hazards | Toxic if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [3] |
| Handling Precautions | Handle in a well-ventilated area, wear personal protective equipment, avoid contact with skin and eyes, and store under an inert gas as it is air and moisture sensitive. | [3] |
Synthesis and Reactions
While a specific, detailed, and publicly available protocol for the synthesis of 5-Amino-2-(trifluoromethoxy)benzotrifluoride is not readily found in the searched literature, its synthesis can be inferred from established methods for preparing structurally similar fluorinated anilines. The general strategies involve the introduction of the amino, trifluoromethoxy, and trifluoromethyl groups onto a benzene ring through a series of well-understood organic reactions.
Key synthetic transformations that are relevant for the synthesis of this and related compounds include:
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Nitration: Introduction of a nitro group onto the aromatic ring, which can later be reduced to an amine.
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Halogenation: Introduction of a halogen, which can serve as a handle for further functionalization or be a precursor to other groups.
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Trifluoromethylation and Trifluoromethoxylation: These reactions often employ specialized reagents to introduce the fluorine-containing moieties.
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Reduction of Nitro Group: A common final step to install the amine functionality.
A general workflow for the synthesis of functionalized anilines is depicted below.
The amino group of 5-Amino-2-(trifluoromethoxy)benzotrifluoride is a versatile functional handle for a variety of subsequent reactions, including:
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Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
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Diazotization: Conversion of the amino group to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.
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N-alkylation and N-arylation: Formation of secondary or tertiary amines.
Applications in Drug Discovery and Development
5-Amino-2-(trifluoromethoxy)benzotrifluoride is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the areas of neuroprotection, cancer, and infectious diseases.
Neuroprotective Agents: Synthesis of Riluzole
A significant application of this compound is in the synthesis of Riluzole, a neuroprotective drug used in the treatment of amyotrophic lateral sclerosis (ALS).[4] Riluzole is a 2-aminobenzothiazole derivative, and its synthesis involves the reaction of a substituted aniline with a thiocyanate source to form the benzothiazole ring system. The trifluoromethoxy group at the 6-position of Riluzole, which originates from the 2-position of the starting aniline, is crucial for its biological activity.[5]
A general reaction scheme for the synthesis of Riluzole and its analogues from a substituted aniline is outlined below.
Experimental Protocol for Riluzole Synthesis from 4-(Trifluoromethoxy)aniline (a related compound):
The following protocol, adapted from the synthesis of Riluzole from a similar starting material, illustrates the key chemical transformation.[6]
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Reaction Setup: Potassium thiocyanate is added to a solution of the starting aniline (e.g., 4-(trifluoromethoxy)aniline) in glacial acetic acid.
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Addition of Bromine: A solution of bromine in glacial acetic acid is added dropwise to the cooled reaction mixture.
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Reaction: The reaction is allowed to proceed at room temperature overnight.
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Workup: The mixture is diluted with water and neutralized with a base (e.g., Na2CO3).
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Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by recrystallization to yield the 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole).
Anticancer and Antimicrobial Agents
The trifluoromethyl and trifluoromethoxy groups are prevalent in modern anticancer and antimicrobial drug design due to their ability to enhance biological activity.[7] 5-Amino-2-(trifluoromethoxy)benzotrifluoride serves as a precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications in these areas. For instance, derivatives of thiazolo[4,5-d]pyrimidines, which can be synthesized from functionalized anilines, have shown promising anticancer activity.[7][8]
The general workflow for developing such agents involves using the aniline as a scaffold to construct more complex heterocyclic systems.
While specific quantitative data for compounds derived directly from 5-Amino-2-(trifluoromethoxy)benzotrifluoride is limited in the provided search results, the following table presents examples of the biological activity of related trifluoromethyl-containing compounds.
| Compound Class | Target | Activity | Reference |
| Thiazolo[4,5-d]pyrimidine derivatives | Human cancer cell lines (A375, C32, DU145, MCF-7) | Antiproliferative activity | [7][8] |
| 5-Amino[9][10]triazole derivatives | Liver cancer (HepG2) and breast cancer (MCF7) cell lines | Anticancer activity with IC50 values in the micromolar range | [11] |
| Trifluoromethyl pyrimidine derivatives | Tobacco mosaic virus (TMV) and Rhizoctonia solani | Antiviral and antifungal activities | [12] |
Conclusion
5-Amino-2-(trifluoromethoxy)benzotrifluoride is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its unique fluorine-containing substituents contribute to the enhanced biological activity and favorable pharmacokinetic properties of the resulting drug candidates. The primary application of this compound is in the production of the neuroprotective agent Riluzole, and it holds considerable potential for the development of novel anticancer and antimicrobial agents. Further research into the synthesis and applications of this compound is likely to yield new and improved therapeutic agents.
References
- 1. US6797843B2 - Process for preparing rac-bicalutamide and its intermediates - Google Patents [patents.google.com]
- 2. Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Riluzole synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Amino-2-fluorobenzotrifluoride(2357-47-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
